molecular formula C6H9ClO2 B115144 2-Chloro-1-(oxolan-3-yl)ethanone CAS No. 141072-38-0

2-Chloro-1-(oxolan-3-yl)ethanone

Cat. No. B115144
M. Wt: 148.59 g/mol
InChI Key: BNWJNEPEZYXVNS-UHFFFAOYSA-N
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Description

2-Chloro-1-(oxolan-3-yl)ethanone, also known as ethyl 2-chloro-3-oxobutanoate, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents.

Safety And Hazards

The safety data sheet for a similar compound, “2-Chloro-1,3,2-dioxaphospholane 2-oxide”, indicates that it causes severe skin burns and eye damage . It’s important to note that safety data can vary significantly between different compounds, even if they have similar names or structures. Therefore, it’s crucial to have specific safety data for “2-Chloro-1-(oxolan-3-yl)ethanone”.

properties

IUPAC Name

2-chloro-1-(oxolan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-3-6(8)5-1-2-9-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWJNEPEZYXVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI)

Synthesis routes and methods I

Procedure details

(RS)-3-Tetrahydrofuroic acid (3.48g) in dichloromethane (40ml) was treated with oxalyl chloride (11.43g) as described in Example 1(a). The resultant acid chloride in dichloromethane (40ml) was then treated with excess diazomethane (60mM) in ether (100ml), followed by hydrogen chloride. The solution was washed once with brine, dried and concentrated. Flash chromatography on silica gel, eluting with 40% ethyl acetate/hexane afforded the title compound as a pale yellow oil, (3.924g, 88%); vmax (CH2Cl2) 1735 and 1716cm-1 ; 2.17 (2H, dt, J 7.0, 7.5Hz), 3.47-3.58 (1H, m), 3.77-4.04 (4H, m) and 4.18 (2H, s); [mass spectrum: +ve ion (ammonia) MNH4+ (166)].
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
11.43 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

(RS)-3-Tetrahydrofuroic acid (3.48 g) in dichloromethane (40 ml) was treated with oxalyl chloride (11.43 g) as described in Example 1 (a). The resultant acid chloride in dichloromethane (40 ml) was then treated with excess diazomethane (60 mM) in ether (100 ml), followed by hydrogen chloride. The solution was washed once with brine, dried and concentrated. Flash chromatography on silica gel, eluting with 40% ethyl acetate/hexane afforded the title compound as a pale yellow oil, (3.924 g, 88%); νmax (CH2Cl2) 1735 and 1716 cm-1 ; 2.17 (2 H, dt, J 7.0, 7.5 Hz), 3.47-3.58 (1 H, m), 3.77-4.04 (4 H, m) and 4.18 (2 H, s); [mass spectrum: +ve ion (ammonia) MNH4+ (166)].
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
11.43 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

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